molecular formula C7H10N2 B077461 2-乙基-6-甲基吡嗪 CAS No. 13925-03-6

2-乙基-6-甲基吡嗪

货号 B077461
CAS 编号: 13925-03-6
分子量: 122.17 g/mol
InChI 键: RAFHQTNQEZECFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Ethyl-6-methylpyrazine is a member of pyrazines . It has a molecular formula of C7H10N2 . This compound is a natural product found in Camellia sinensis, Mentha arvensis, and other organisms . It has a roasted baked potato odor and contributes to coffee flavor, aroma, and sensory quality .


Synthesis Analysis

Alkyl pyrazines, such as 2-Ethyl-6-methylpyrazine, can be synthesized by chemical methods or by certain microorganisms . They can also be extracted from various natural sources such as coffee beans, cocoa beans, and vegetables . The importance of pyrazines for the food industry is expected to grow due to the higher demand for convenience products .


Molecular Structure Analysis

The molecular weight of 2-Ethyl-6-methylpyrazine is 122.168 Da . The monoisotopic mass is 122.084396 Da . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2-Ethyl-6-methylpyrazine is a volatile compound . It has a roasted baked potato odor and contributes to coffee flavor, aroma, and sensory quality .

科学研究应用

Chemical Structure and Properties

“2-Ethyl-6-methylpyrazine” is a chemical compound with the formula C7H10N2 . It has a molecular weight of 122.1677 . This compound is also known by other names such as “2-Methyl-6-ethylpyrazine” and "2,6-Methylethylpyrazine" .

Application in Food Industry

One of the primary applications of “2-Ethyl-6-methylpyrazine” is in the food industry. It is found to be a key odorant in Arabica coffee . The compound contributes to the unique aroma of the coffee, enhancing its sensory appeal .

Role in Baijiu Aroma

“2-Ethyl-6-methylpyrazine” is an important compound in soy sauce aroma type Baijiu (SSAB) . It significantly contributes to the roasted aroma in SSAB . The presence of sub-threshold pyrazines in SSAB samples, despite their sub-threshold concentrations, resulted in a significant reduction in the odor thresholds of supra-threshold pyrazines .

Use in Chromatography

This compound is used in gas chromatography-olfactometry in combination with low energy electron ionisation gas chromatography-quadrupole time-of-flight mass spectrometry . This technique improves the detection of key odorants in various food products .

Insect Behavior Studies

“2-Ethyl-6-methylpyrazine” is used in studies examining the behavior of insects. For instance, it has been used to examine the electroantennogram (EAG) and behavioral responses of S. invicta workers .

Commercial Availability

“2-Ethyl-6-methylpyrazine” is commercially available and can be purchased from various chemical suppliers. It is often sold as a mixture of isomers .

安全和危害

While specific safety and hazard information for 2-Ethyl-6-methylpyrazine is not available in the search results, it’s always important to handle chemical compounds with appropriate safety measures. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The importance of pyrazines for the food industry is expected to grow due to the higher demand for convenience products . The growing awareness of people about the ingredients and the origin of their daily food has strongly influenced the market with labels like “organic” and “natural” . Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources .

属性

IUPAC Name

2-ethyl-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7-5-8-4-6(2)9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFHQTNQEZECFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160977
Record name 2-Ethyl-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a roasted baked potato odour
Record name 2-Ethyl-6-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

80.00 °C. @ 50.00 mm Hg
Record name 2-Ethyl-6-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-6-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.980
Record name 2-Ethyl-6-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethyl-6-methylpyrazine

CAS RN

13925-03-6
Record name 2-Ethyl-6-methylpyrazine
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Record name 2-Ethyl-6-methylpyrazine
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Record name 2-Ethyl-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160977
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Record name 2-ethyl-6-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.251
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Record name 2-ETHYL-6-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Ethyl-6-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-ethyl-6-methylpyrazine (2E6MP) known for?

A1: 2-Ethyl-6-methylpyrazine is a heterocyclic aromatic compound, and one of numerous alkylpyrazines, known for its potent roasted, nutty, and popcorn-like aroma. It is found in various foods and beverages, including coffee, peanuts, roasted sesame seeds, and certain liquors.

Q2: How does the presence of 2E6MP influence the flavor of food?

A2: 2E6MP significantly contributes to the desirable roasted flavors in various foods. For instance, in barbecued beef patties seasoned with red wine pomace seasoning, 2E6MP was found at three times higher levels compared to unseasoned patties. This increase, along with the presence of other pyrazines, was associated with a higher odor intensity, indicating a more robust "roasted" flavor profile. []

Q3: What is the relationship between 2E6MP and the sensory quality of Chinese liquors?

A3: In Chinese liquors like Wuliangye and Jiannanchun, 2E6MP contributes to the complex aroma profile along with other pyrazines. While further quantitative analysis is needed, 2E6MP seems to be present in higher concentrations in Wuliangye compared to Jiannanchun, contributing to its stronger nutty, baked, and roasted notes. []

Q4: Does the decaffeination process affect 2E6MP levels in coffee?

A4: Yes, decaffeinated coffee samples have been found to contain lower amounts of 2E6MP compared to regular coffee, potentially due to its removal during the decaffeination process. []

Q5: Is 2E6MP found in maple syrup?

A5: While not definitively confirmed, gas chromatography-mass spectrometry analysis suggests the presence of 2-ethyl-6-methylpyrazine in the dichloromethane extract of commercial Quebec maple syrup samples. []

Q6: How is 2E6MP formed in food?

A6: 2E6MP is primarily formed through the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during heating. [, , ]

Q7: Can you explain the role of temperature in the formation of 2E6MP during the Maillard reaction?

A7: Temperature plays a crucial role in 2E6MP formation. Studies on the Maillard reaction of L-ascorbic acid with L-glutamic acid revealed that 2E6MP formation increased with rising temperatures. This suggests that higher temperatures provide the necessary activation energy for the chemical reactions leading to 2E6MP production. []

Q8: How does roasting time affect 2E6MP levels in red pepper seed oil?

A8: Roasting red pepper seeds at 210°C for increasing durations led to a significant increase in the concentration of 2E6MP and other alkylpyrazines in the extracted oil. This suggests that longer roasting times promote the Maillard reaction, leading to higher 2E6MP levels. []

Q9: Can microorganisms contribute to the formation of 2E6MP in fermented products?

A9: Yes, microbial activity can influence 2E6MP production. For example, adding a novel microbial fermentation medium produced by Tremella aurantialba SCT-F3 to cigar filler leaves significantly increased the content of 12 volatile flavor compounds, including 2E6MP, during fermentation. []

Q10: Is 2E6MP found in tobacco smoke, and if so, what is its origin?

A10: Yes, 2E6MP has been identified in tobacco smoke. It is believed to be formed during the pyrolysis of 2,6-deoxyfructosazine, a compound present in tobacco. This suggests that thermal degradation of certain compounds in tobacco contributes to the presence of 2E6MP in the smoke. [, ]

Q11: Are there any instances where 2E6MP formation is undesirable?

A11: While often desirable in food, 2E6MP and other alkylpyrazines can be detrimental in some cases. For example, their presence in winemaking inactive dry yeast (IDY) preparations is undesirable as they can negatively impact the sensory characteristics of wine. []

Q12: Can supercritical CO2 extraction be used to remove 2E6MP from products?

A12: Yes, supercritical CO2 extraction has been successfully employed to remove 2E6MP and other odorant volatile compounds from winemaking IDY preparations. []

Q13: What analytical techniques are commonly used to identify and quantify 2E6MP?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying 2E6MP in various matrices. This method allows for the separation and detection of individual volatile compounds, including 2E6MP. [, , , , , , , , , , , ]

Q14: Can you elaborate on the advantages of using headspace solid-phase microextraction (HS-SPME) for analyzing 2E6MP?

A14: HS-SPME is a solvent-free extraction technique that is particularly advantageous for analyzing volatile compounds like 2E6MP. It offers several benefits, including simplicity, sensitivity, and the ability to be directly coupled with GC-MS for analysis. [, , , ]

Q15: How is aroma extract dilution analysis (AEDA) used to characterize 2E6MP?

A15: AEDA is a powerful technique employed to identify the most important aroma-active compounds in complex mixtures. It involves diluting an aroma extract until specific aroma notes are no longer detectable. By combining AEDA with GC-O (gas chromatography-olfactometry), researchers can pinpoint the key odorants, including 2E6MP, responsible for a particular aroma profile. [, ]

Q16: What is the significance of tandem solid-phase extraction (SPE) columns in analyzing 2E6MP in complex matrices?

A16: Tandem SPE columns offer a unique approach for simultaneous extraction and fractionation of volatile compounds in complex samples like Wuliangye baijiu. By using LiChrolut EN and silica gel SPE columns in tandem, researchers can effectively separate 2E6MP and other polar aroma compounds from less polar compounds like fatty acid esters, facilitating their identification and quantification. []

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